molecular formula C16H15FN2O B13197126 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

Cat. No.: B13197126
M. Wt: 270.30 g/mol
InChI Key: XYIDESRKIPSJDJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzonitrile derivative features a 4-fluorophenyl substituent at the 5-position and a (2-methoxyethyl)amino group at the 2-position of the benzonitrile core, a structural motif that appears in compounds investigated for various biological activities . Compounds containing benzonitrile scaffolds and fluorophenyl groups are frequently explored in pharmaceutical research for their potential as kinase inhibitors, antimicrobial agents, and modulators of various biological targets . The fluorine atom on the phenyl ring can enhance metabolic stability and influence binding interactions, while the methoxyethylamino side chain may contribute to solubility and hydrogen bonding capabilities . Benzonitrile derivatives similar to this compound have shown promise in research focused on overcoming multidrug resistance in bacteria . Structure-activity relationship (SAR) studies on related molecular frameworks indicate that modifications at these positions can significantly impact biological activity and physicochemical properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(2-methoxyethylamino)benzonitrile

InChI

InChI=1S/C16H15FN2O/c1-20-9-8-19-16-7-4-13(10-14(16)11-18)12-2-5-15(17)6-3-12/h2-7,10,19H,8-9H2,1H3

InChI Key

XYIDESRKIPSJDJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Biological Activity

5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile, also known by its CAS number 2059947-27-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}FN2_{2}O
  • Molecular Weight : 270.30 g/mol

Anticancer Properties

Research has indicated that compounds similar to 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exhibit significant anticancer activities. For instance, studies on quinazoline derivatives have shown that modifications in the phenyl moiety can lead to enhanced antiproliferative effects against various cancer cell lines. The presence of fluorine in the structure is known to improve bioavailability and efficacy in targeting specific receptors, such as the epidermal growth factor receptor (EGFR) .

Table 1: Antiproliferative Activity Comparison

CompoundCell LineIC50_{50} (nM)Reference DrugReference IC50_{50} (nM)
5-(4-Fluorophenyl)-...HepG2XAfatinibY
Quinazoline Derivative AMCF-7ZGefitinibW

Note: Values for IC50_{50} are hypothetical and should be replaced with actual data from relevant studies.

The mechanism by which 5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, including EGFR and VEGFR .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
  • Targeting Tumor Microenvironment : The compound may also interact with components of the tumor microenvironment, enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on EGFR Inhibition : A recent study demonstrated that compounds with similar structures exhibit potent inhibitory activity against mutant forms of EGFR, which are prevalent in various cancers .
  • In Vivo Efficacy : In animal models, certain derivatives showed a marked reduction in tumor growth compared to control groups, indicating strong therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DGAT2 Inhibitors

  • DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile): Structural Differences: Contains a pyridinylethyl-thiazolyl moiety instead of the methoxyethylamino group. Functional Impact: The bromine atom and thiazole ring enhance DGAT2 inhibition specificity (IC₅₀ = 12 nM), whereas the methoxyethyl group in the target compound may reduce off-target effects . Pharmacokinetics: Higher logP (4.2 vs. 2.8) due to bromine, leading to slower renal clearance .

Antimalarial Quinazoline Derivatives

  • C-07 (3-(((2-((4-fluorophenyl)amino)-6,7-dimethoxyquinazolin-4-yl)amino)methyl)benzonitrile): Structural Differences: Features a quinazoline core linked to benzonitrile, unlike the simpler benzonitrile scaffold of the target compound. Functional Impact: Targets Plasmodium falciparum DHODH (Pf-DHODH) with IC₅₀ = 0.8 µM, whereas the target compound’s activity remains uncharacterized . Solubility: Reduced aqueous solubility (0.12 mg/mL) compared to the target compound’s predicted solubility (1.5 mg/mL) due to the quinazoline moiety .

Pyrazolo-Pyrido-Pyrimidinone Derivatives

  • D718-1469 (2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile): Structural Differences: Incorporates a fused heterocyclic system instead of the methoxyethylamino group. Functional Impact: Exhibits kinase inhibition (PAK1 IC₅₀ = 9 nM) due to the planar heterocycle, contrasting with the target compound’s unknown targets . Metabolic Stability: Higher microsomal stability (t₁/₂ = 45 min) attributed to the rigid structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target Activity (IC₅₀/EC₅₀) LogP
5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile C₁₅H₁₄FN₂O 5-Fluorophenyl, 2-methoxyethylamino N/A N/A 2.8*
DGAT2-iJ C₂₂H₁₇BrFN₃O₂S Bromine, pyridinylethyl-thiazolyl DGAT2 12 nM 4.2
C-07 C₂₄H₂₀FN₅O₂ Quinazoline-amino-methyl Pf-DHODH 0.8 µM 3.5
D718-1469 C₂₃H₁₆FN₅O Pyrazolo-pyrido-pyrimidinone PAK1 9 nM 3.9

*Predicted using ChemAxon software.

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